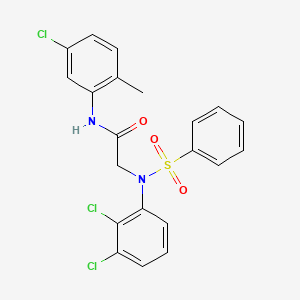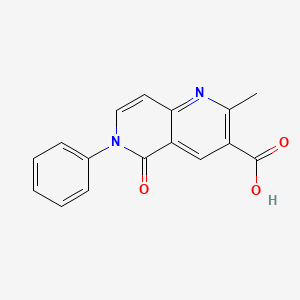
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AFPG, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential in the field of drug development due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a high degree of stability. However, there are also limitations to its use. N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, it may have limited solubility in certain solvents, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of new drugs based on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Researchers are exploring the potential of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide derivatives for use in cancer and inflammatory disease treatment. Additionally, there is ongoing research on the mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which could provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, is a promising compound for use in scientific research. Its unique structure and properties make it a potential candidate for the development of new drugs for cancer and inflammatory diseases. While there are still limitations to its use, ongoing research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to new breakthroughs in the field of drug development.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of N-allylglycine with 2-fluorobenzylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is purified through recrystallization to obtain N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in the development of new drugs. It has been found to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(16-11-7-6-10-15(16)18)24(22,23)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAPFYLIVCPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)

![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)